6-acetyl-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, and it is often used as a precursor for the synthesis of other organic compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen makes the ring aromatic, contributing to the compound’s stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. Pyridine derivatives are generally stable and can exhibit a range of properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide have been synthesized and tested for antimicrobial activities. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of pyridothienopyrimidines and pyridothienotriazines and evaluated them for in vitro antimicrobial activities. The synthesized compounds showed potential as antimicrobial agents, highlighting their application in developing new antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Molecular Structure and Synthesis Techniques
Dyachenko et al. (2019) developed a new method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This approach demonstrates the versatility of thieno[2,3-b]pyridine derivatives in synthesizing complex molecules, which could be utilized in various fields, including material science and pharmaceutical chemistry (Dyachenko et al., 2019).
Reactions with ortho-Formylbenzoic Acid
Vasilin et al. (2015) explored the reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular and linear isoindole derivatives. This work not only adds to the synthetic methodology of heterocyclic chemistry but also opens up new avenues for the development of compounds with potential application in medicinal chemistry (Vasilin et al., 2015).
Microwave-Assisted Synthesis
Faty, Youssef, and Youssef (2011) reported the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, showcasing an unusual coupling process. This methodology provides a faster and more efficient way to synthesize complex molecules, potentially useful in the rapid development of new chemical entities for scientific research (Faty, Youssef, & Youssef, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14(27)26-12-11-18-19(13-26)30-23(20(18)21(24)28)25-22(29)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKJAXPUZQEXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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